Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-
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Overview
Description
Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- is a complex organic compound known for its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The process often involves optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like microwave-assisted synthesis can also be utilized to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The bis(2-chloroethyl)amino group is known for its alkylating activity, which can be harnessed in the development of anticancer agents. Research is ongoing to explore its efficacy and safety in various biological systems .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and surface coatings .
Mechanism of Action
The mechanism of action of Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Spiro[imidazolidine-4,1’-indane]-2,5-dione: This compound shares a similar spiro structure but with an indane moiety instead of naphthalene.
Imidazolidine-2-thione derivatives: These compounds have similar imidazolidine rings but differ in their functional groups and overall structure.
Uniqueness
Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- is unique due to its combination of a spiro linkage, naphthalene moiety, and bis(2-chloroethyl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
5636-82-8 |
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Molecular Formula |
C16H19Cl2N3O2 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
6-[bis(2-chloroethyl)amino]spiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C16H19Cl2N3O2/c17-6-8-21(9-7-18)12-4-3-11-2-1-5-16(13(11)10-12)14(22)19-15(23)20-16/h3-4,10H,1-2,5-9H2,(H2,19,20,22,23) |
InChI Key |
KSQRKBHYZMVDGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N(CCCl)CCCl)C3(C1)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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